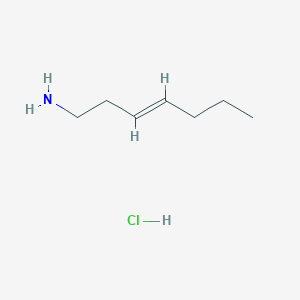

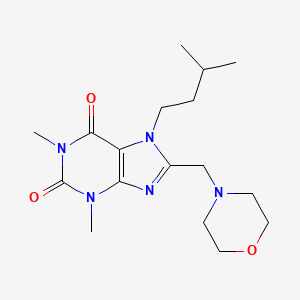

![molecular formula C23H20O6 B2365167 Methylethyl 2-(4-benzo[d]furan-2-yl-7-methyl-2-oxochromen-6-yloxy)acetate CAS No. 898447-89-7](/img/structure/B2365167.png)

Methylethyl 2-(4-benzo[d]furan-2-yl-7-methyl-2-oxochromen-6-yloxy)acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Oxidative Cleavage Reactions

Research shows that certain benzo[f]furan derivatives can undergo oxidative cleavage reactions with chromium trioxide in acetic acid. For instance, studies conducted by Inukai et al. (1982) on similar furan compounds like 2,3-Diphenyl-, 2-phenyl-3-methyl-, and 2-methyl-3-phenyl(f-benzo)furans demonstrate their susceptibility to oxidative reactions, yielding various benzoyl and acetyl derivatives (Inukai, Sonoda, & Kobayashi, 1982).

Synthesis of Heterocyclic Derivatives

The synthesis of heterocyclic derivatives from furan compounds has been extensively studied. For example, Selvam et al. (2012) synthesized a series of thiazolopyrimidine derivatives from furan compounds. These derivatives demonstrated significant antinociceptive and anti-inflammatory activities, highlighting their potential in pharmacological research (Selvam, Karthik, Palanirajan, & Ali, 2012).

Arylation and Ring Opening Reactions

The reactivity of furan compounds under different conditions has been a subject of research. Bartle et al. (1978) investigated the reactions of 2,4-dinitrobenzenediazonium ions with furans, revealing various outcomes such as arylation and ring opening, depending on the reaction medium (Bartle, Gore, Mackie, Mhatre, & Tedder, 1978).

Synthesis of Tetrahydrocyclohepta[b]benzofurans

Horaguchi et al. (1990) explored the synthesis of tetrahydrocyclohepta[b]benzofurans from related furan compounds. They reported that the yield of these compounds varied with different substituents, demonstrating the impact of molecular structure on chemical synthesis (Horaguchi, Kobayashi, Miyazawa, Hasegawa, Shimizu, Suzuki, & Tanemura, 1990).

Reaction with Orthocarboxylic Esters and Acetals

The reaction of furan derivatives with orthocarboxylic esters and acetals in the presence of Lewis acids has been studied by Asaoka, Sugimura, and Takei (1979). They found that this reaction afforded various substituted compounds, expanding the possibilities of chemical transformations in furan-based systems (Asaoka, Sugimura, & Takei, 1979).

Antiprotozoal Properties

Research into antiprotozoal agents has utilized furan derivatives as key components. Ismail et al. (2004) synthesized and evaluated imidazo[1,2-a]pyridines derivatives, including furan-based compounds, for their effectiveness against protozoal infections (Ismail, Brun, Wenzler, Tanious, Wilson, & Boykin, 2004).

Direcciones Futuras

Propiedades

IUPAC Name |

propan-2-yl 2-[4-(1-benzofuran-2-yl)-7-methyl-2-oxochromen-6-yl]oxyacetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20O6/c1-13(2)27-23(25)12-26-19-10-16-17(11-22(24)29-20(16)8-14(19)3)21-9-15-6-4-5-7-18(15)28-21/h4-11,13H,12H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONMSMHKYPFUKNF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1OCC(=O)OC(C)C)C(=CC(=O)O2)C3=CC4=CC=CC=C4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

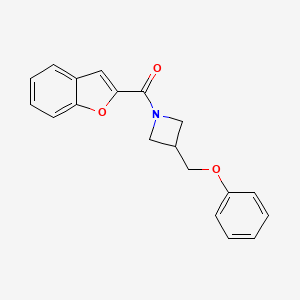

![3-(2,6-Dichlorophenyl)-5-[2-(2,4-difluoroanilino)vinyl]-4-isoxazolecarbonitrile](/img/structure/B2365091.png)

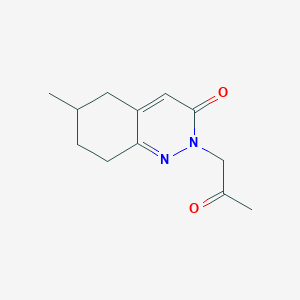

![2-{[5,6-dimethyl-2,4-dioxo-3-(2-phenylethyl)-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl]methyl}benzonitrile](/img/structure/B2365092.png)

![2-[(2-Carboxyethyl)amino]butanedioic acid](/img/structure/B2365094.png)

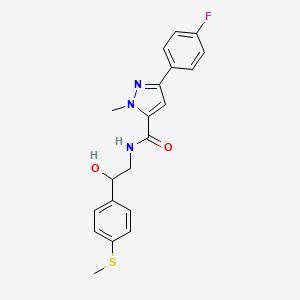

![(3-fluoro-4-methoxyphenyl)(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methanone](/img/structure/B2365095.png)

![1-methyl-3-(1,5-dioxa-9-azaspiro[5.5]undecane-9-carbonyl)pyridin-2(1H)-one](/img/structure/B2365099.png)

![N-([2,3'-bipyridin]-5-ylmethyl)-4-isopropoxybenzamide](/img/structure/B2365102.png)

![[2-(2,6-Dimethylmorpholin-4-yl)pteridin-4-yl]phenylamine](/img/structure/B2365103.png)

![9-Methyl-2-[(4-nitrophenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2365106.png)